molecular formula C13H14N2OS B5550554 5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol

5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B5550554
M. Wt: 246.33 g/mol
InChI Key: XUURERUVIZSRTI-UHFFFAOYSA-N
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Description

"5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol" belongs to the class of 1,3,4-oxadiazole compounds, which are known for their diverse pharmacological activities. The oxadiazole nucleus, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial structural motif in medicinal chemistry due to its biological significance and chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the conversion of appropriate benzoic acids into their corresponding esters, followed by the formation of hydrazides. These hydrazides are then converted into 1,3,4-oxadiazole derivatives through cyclization reactions. The synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectral data (R., Kumar, Kumar, & L., 2017).

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol exhibit potent antimicrobial effects against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various fungi. For instance, novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol analogs showed significant antimicrobial activity and relatively low cytotoxicity, suggesting potential for clinical or agricultural applications (Xie et al., 2017). Additionally, a spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol confirmed its efficacy against bacterial and fungal strains (R. et al., 2017).

Anticancer and Cytotoxic Activities

Compounds featuring the 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold have been explored for their anticancer properties. A study on bi- and tetranuclear gallium(III) complexes with heterocyclic thiolato ligands, including 5-phenyl-1,3,4-oxadiazole-2-thiol, revealed notable cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction (Gallego et al., 2011). Another research effort synthesized derivatives targeting the inhibition of tumor growth, showcasing the diversity of biological activities associated with these compounds (Gudipati et al., 2011).

Enzyme Inhibition

The 5-aryl-1,3,4-oxadiazole-2-thiols have been found to inhibit enzymes such as trans-cinnamate 4-hydroxylase (C4H), which is significant in the plant secondary metabolite biosynthesis. This suggests potential applications in agriculture and plant biochemistry, where enzyme modulation can lead to the development of new strategies for crop protection and enhancement (Yamada et al., 2004).

Material Science and Corrosion Inhibition

In the field of materials science, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives have shown promise as corrosion inhibitors for metals in aggressive environments, indicating their potential in industrial applications to protect against corrosion (Ammal et al., 2018).

Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of “5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol” and related compounds, as well as the development of more efficient and sustainable synthetic methods .

properties

IUPAC Name

5-(1-phenylcyclopentyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c17-12-15-14-11(16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUURERUVIZSRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1-Phenyl-cyclopentyl)-[1,3,4]oxadiazole-2-thiol

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